

# Vapor Pressure Data for 3-Ethyl-3-methylpentane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethyl-3-methylpentane**

Cat. No.: **B092670**

[Get Quote](#)

The vapor pressure of **3-Ethyl-3-methylpentane**, a branched alkane with the molecular formula C8H18, is a critical parameter for its handling, storage, and application in various chemical processes.<sup>[1]</sup> The relationship between temperature and vapor pressure can be accurately described by the Antoine equation.

## Antoine Equation

The vapor pressure (P) of a substance can be calculated as a function of temperature (T) using the Antoine equation:

$$\log_{10}(P) = A - (B / (T + C))$$

Where:

- P is the vapor pressure in millimeters of mercury (mmHg).
- T is the temperature in degrees Celsius (°C).
- A, B, and C are substance-specific coefficients.

For **3-Ethyl-3-methylpentane**, the Antoine coefficients are as follows:

- A = 6.86731
- B = 1347.209

- C = 219.684

These coefficients are valid for a temperature range of 10 °C to 145 °C.[2]

## Tabulated Vapor Pressure Data

Using the Antoine equation, the vapor pressure of **3-Ethyl-3-methylpentane** has been calculated at various temperatures and is presented in the table below. For reference, an experimentally estimated vapor pressure at 25°C is approximately 23.0 mmHg.

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |
|------------------|-----------------|-----------------------|----------------------|
| 10.0             | 283.15          | 9.9                   | 1.32                 |
| 20.0             | 293.15          | 16.5                  | 2.20                 |
| 25.0             | 298.15          | 21.0                  | 2.80                 |
| 30.0             | 303.15          | 26.5                  | 3.53                 |
| 40.0             | 313.15          | 41.2                  | 5.49                 |
| 50.0             | 323.15          | 61.8                  | 8.24                 |
| 60.0             | 333.15          | 90.1                  | 12.01                |
| 70.0             | 343.15          | 128.5                 | 17.13                |
| 80.0             | 353.15          | 179.3                 | 23.90                |
| 90.0             | 363.15          | 245.5                 | 32.73                |
| 100.0            | 373.15          | 330.1                 | 44.01                |
| 110.0            | 383.15          | 436.6                 | 58.21                |
| 118.2            | 391.35          | 545.8                 | 72.77                |
| 120.0            | 393.15          | 568.8                 | 75.83                |
| 130.0            | 403.15          | 730.9                 | 97.44                |
| 140.0            | 413.15          | 927.7                 | 123.68               |
| 145.0            | 418.15          | 1040.1                | 138.67               |

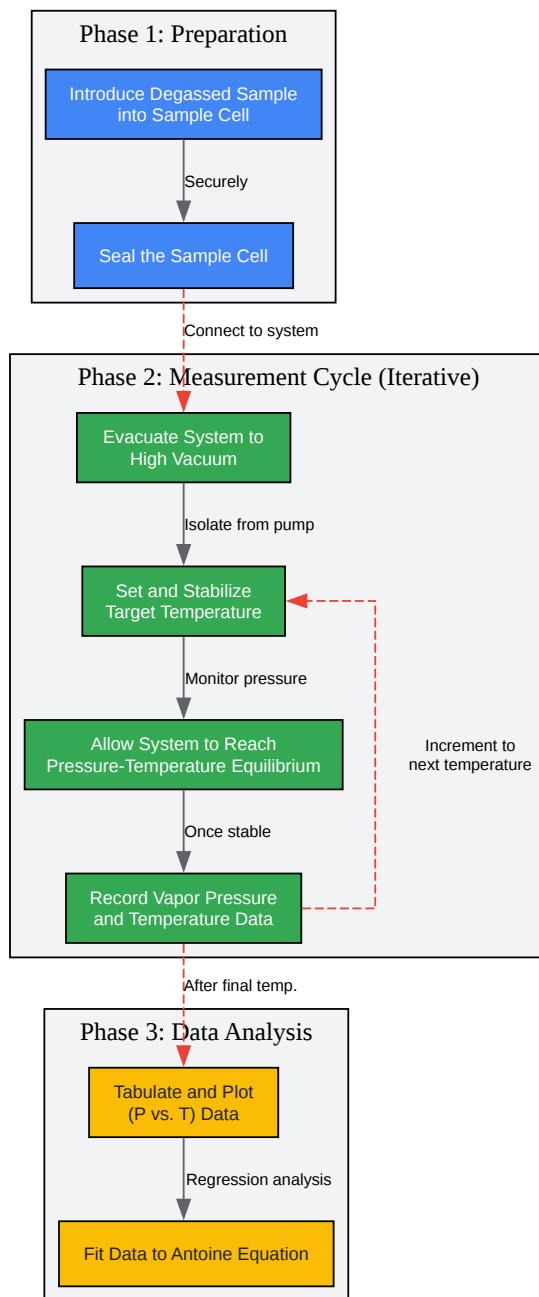
## Experimental Protocol for Vapor Pressure Determination

The determination of vapor pressure for volatile compounds like **3-Ethyl-3-methylpentane** is commonly performed using the static method.<sup>[3]</sup> This method involves placing the substance in a sealed, evacuated container, allowing it to reach equilibrium at a controlled temperature, and directly measuring the pressure of the vapor phase.<sup>[4]</sup>

## Apparatus

- Sample Cell/Measuring Cell: A thermostatically controlled, sealed chamber to contain the sample.[3][5]
- Vacuum System: A high-vacuum pump to evacuate the sample cell, removing air and other gases.[4][5]
- Temperature Control System: A liquid bath or a temperature-controlled chamber capable of maintaining a stable temperature ( $\pm 0.05$  K or better).[3][6]
- Pressure Measurement System: A high-precision pressure transducer or digital manometer calibrated for the expected pressure range.[3][7]
- Data Acquisition System: A computer or data logger to record temperature and pressure readings.[3]

## Methodology


- Sample Preparation:
  - A small, precisely measured amount of high-purity **3-Ethyl-3-methylpentane** is introduced into the sample cell.
  - The sample is degassed to remove any dissolved air or volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles where the sample is frozen with liquid nitrogen, the headspace is evacuated, and the sample is then thawed. This process is repeated until no more gas is evolved upon thawing.
- System Evacuation:
  - The sample cell is connected to the vacuum system.
  - The entire system, including the connection to the pressure transducer, is evacuated to a high vacuum (e.g.,  $< 10^{-5}$  mbar) to ensure that the measured pressure is solely due to the vapor of the substance.[4]
- Measurement Procedure:

- The sample cell is isolated from the vacuum pump.
- The temperature control system is set to the desired temperature for the first data point.
- The system is allowed to reach thermal and phase equilibrium. This is confirmed by monitoring the pressure until it remains constant over a specified period.
- Once equilibrium is reached, the temperature and vapor pressure are recorded by the data acquisition system.
- The temperature is then incrementally increased to the next setpoint, and the system is again allowed to equilibrate before the next measurement is taken. This process is repeated for all desired temperatures within the valid range.

- Data Analysis:
  - The collected temperature and pressure data points are tabulated.
  - The data can be plotted to generate the vapor pressure curve.
  - The experimental data can be fitted to the Antoine equation to determine the empirical coefficients A, B, and C for the specific experimental setup and sample.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the static method of vapor pressure determination.

[Click to download full resolution via product page](#)

Caption: Workflow for static vapor pressure measurement.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Ethyl-3-methylpentane | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vapor Pressure Apparatus: A Comprehensive Guide - zeal [zealinstruments.com]
- 4. calnesis.com [calnesis.com]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. aelabgroup.com [aelabgroup.com]
- To cite this document: BenchChem. [Vapor Pressure Data for 3-Ethyl-3-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092670#vapor-pressure-curve-of-3-ethyl-3-methylpentane]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)